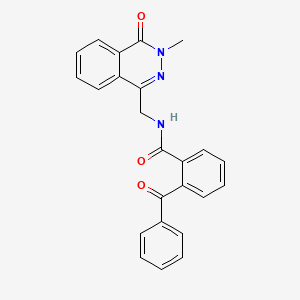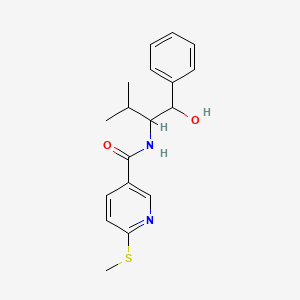
(2R)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-(2,5-Difluorophenyl)-2-methylpropanoic acid, commonly known as Fmoc-Difluoro-β-alanine, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of β-alanine, a non-proteinogenic amino acid that is widely distributed in nature. Fmoc-Difluoro-β-alanine is a useful tool for the synthesis of peptides and proteins, and it has been extensively studied for its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of Fmoc-Difluoro-β-alanine is not fully understood, but it is believed to act as a competitive inhibitor of β-alanine transporters in cells. This inhibition leads to an increase in the concentration of β-alanine in cells, which has been shown to have a variety of physiological effects.
Biochemical and Physiological Effects
Fmoc-Difluoro-β-alanine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the concentration of β-alanine in cells, which can lead to an increase in carnosine synthesis. Carnosine is a dipeptide that has been shown to have a variety of physiological effects, including antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Fmoc-Difluoro-β-alanine in lab experiments include its ability to protect the amino group of β-alanine, which allows for selective deprotection of other functional groups. Its solubility in organic solvents also makes it a useful tool for peptide synthesis. The limitations of using Fmoc-Difluoro-β-alanine include its cost and the potential for toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of Fmoc-Difluoro-β-alanine in scientific research. One potential application is in the synthesis of novel peptides and proteins with improved properties, such as increased stability or activity. Another potential application is in the development of new drugs for the treatment of various diseases, such as cancer or neurodegenerative disorders.
Conclusion
Fmoc-Difluoro-β-alanine is a useful tool for the synthesis of peptides and proteins, and it has been extensively studied for its potential applications in drug discovery and development. Its ability to protect the amino group of β-alanine and its solubility in organic solvents make it a valuable tool for lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Métodos De Síntesis
Fmoc-Difluoro-β-alanine can be synthesized using a variety of methods, including the reaction of Fmoc-β-alanine with difluoroacetic anhydride, or the reaction of Fmoc-β-alanine with difluoromethyl ketone. The resulting product is a white powder that is soluble in organic solvents such as methanol and dimethyl sulfoxide.
Aplicaciones Científicas De Investigación
Fmoc-Difluoro-β-alanine has been used in a wide range of scientific research applications, including peptide synthesis, protein engineering, and drug discovery. It is a useful tool for the synthesis of peptides and proteins due to its ability to protect the amino group of β-alanine. This protection allows for the selective deprotection of other functional groups, such as the carboxyl group, which is necessary for peptide synthesis.
Propiedades
IUPAC Name |
(2R)-3-(2,5-difluorophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6(10(13)14)4-7-5-8(11)2-3-9(7)12/h2-3,5-6H,4H2,1H3,(H,13,14)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATIIXYLIXZALQ-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C(C=CC(=C1)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2984272.png)
![2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole](/img/structure/B2984273.png)
![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2984275.png)
![N-(5-methylisoxazol-3-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2984276.png)
![2-(2,4-Dichlorophenyl)-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B2984279.png)
![(E)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2984280.png)

![8-Bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2984285.png)
![2-((2,4-Difluorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2984286.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dibromophenyl)acetamide](/img/structure/B2984288.png)
![2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2984290.png)
